1-Cyano-3-methylthiourea
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Overview
Description
1-Cyano-3-methylthiourea is an organosulfur compound with the molecular formula C₃H₅N₃S. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a cyano group (–CN) and another by a methyl group (–CH₃).
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyano-3-methylthiourea can be synthesized through the reaction of methyl isothiocyanate with cyanamide. The reaction typically occurs in an aqueous medium at room temperature, yielding this compound as a crystalline solid .
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves the use of large reactors where methyl isothiocyanate and cyanamide are mixed under controlled conditions. The reaction mixture is then purified through crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano or methyl groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives
Scientific Research Applications
1-Cyano-3-methylthiourea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, photographic chemicals, and other industrial products .
Mechanism of Action
The mechanism of action of 1-Cyano-3-methylthiourea involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission. The compound’s cyano and methyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Thiourea: The parent compound, lacking the cyano and methyl groups.
1-Cyano-3-methylisothiourea: A closely related compound with similar structural features.
N-Methylthiourea: Another derivative with a methyl group but without the cyano group
Uniqueness: 1-Cyano-3-methylthiourea is unique due to the presence of both cyano and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents .
Properties
IUPAC Name |
1-cyano-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-5-3(7)6-2-4/h1H3,(H2,5,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIQPLHVXQXRGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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